molecular formula C18H16F3NO4 B12398175 Picoxystrobin-d3

Picoxystrobin-d3

Cat. No.: B12398175
M. Wt: 370.3 g/mol
InChI Key: IBSNKSODLGJUMQ-SMSWRGJJSA-N
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Description

Picoxystrobin-d3 is a deuterated analog of picoxystrobin, a fungicide belonging to the strobilurin group of chemicals. It is used primarily in agricultural settings to control a variety of fungal diseases in crops. The compound is known for its systemic and translaminar movement, which allows it to be effective in preventing and curing fungal infections by inhibiting mitochondrial respiration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of picoxystrobin-d3 involves the condensation of methyl 2-(6-trifluoromethylpyridine-2-yloxymethyl) phenylacetate with acetic anhydride and trimethyl orthoformate. The reaction is carried out under mild conditions, which include mixing the reactants and allowing the condensation reaction to proceed . This method is advantageous due to its simplicity, mild reaction conditions, and low production cost, making it suitable for industrial production .

Chemical Reactions Analysis

Types of Reactions

Picoxystrobin-d3 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Ester Hydrolysis: This reaction involves the breaking down of the ester bond in the compound.

    O-Demethylation: Removal of a methoxy group from the molecule.

    Glucuronide Conjugation: The compound can form conjugates with glucuronic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Ester Hydrolysis: Typically carried out in the presence of a base such as sodium hydroxide.

    O-Demethylation: Often involves the use of demethylating agents like boron tribromide.

    Glucuronide Conjugation: Enzymatic reactions involving glucuronosyltransferases.

Major Products

The major products formed from these reactions include various metabolites that are often more polar and less toxic than the parent compound .

Scientific Research Applications

Picoxystrobin-d3 is extensively used in scientific research for various applications:

Mechanism of Action

Picoxystrobin-d3 exerts its effects by inhibiting mitochondrial respiration. It blocks electron transfer at the Qo site of cytochrome bc1, reducing ATP production and inhibiting cellular respiration. This leads to the disruption of energy production in fungal cells, ultimately causing their death .

Comparison with Similar Compounds

Picoxystrobin-d3 is compared with other strobilurin fungicides such as:

  • Azoxystrobin
  • Trifloxystrobin
  • Fluoxastrobin
  • Kresoxim-methyl

Uniqueness

This compound is unique due to its enhanced systemic activity and fumigation properties. It has better therapeutic activity compared to other strobilurin fungicides, making it highly effective in controlling a wide range of fungal diseases .

Conclusion

This compound is a valuable compound in the field of agriculture and scientific research. Its unique properties and effectiveness in controlling fungal diseases make it a crucial tool for ensuring crop health and productivity.

Properties

Molecular Formula

C18H16F3NO4

Molecular Weight

370.3 g/mol

IUPAC Name

methyl (E)-3-(trideuteriomethoxy)-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]prop-2-enoate

InChI

InChI=1S/C18H16F3NO4/c1-24-11-14(17(23)25-2)13-7-4-3-6-12(13)10-26-16-9-5-8-15(22-16)18(19,20)21/h3-9,11H,10H2,1-2H3/b14-11+/i1D3

InChI Key

IBSNKSODLGJUMQ-SMSWRGJJSA-N

Isomeric SMILES

[2H]C([2H])([2H])O/C=C(\C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)/C(=O)OC

Canonical SMILES

COC=C(C1=CC=CC=C1COC2=CC=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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